molecular formula C4H5Cl2NS B176925 5-(Chloromethyl)thiazole hydrochloride CAS No. 131052-44-3

5-(Chloromethyl)thiazole hydrochloride

Cat. No. B176925
M. Wt: 170.06 g/mol
InChI Key: ZIESYFUVRJDNNW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiazole hydrochloride is a compound with the molecular formula C4H5Cl2NS . It is used as a pharmaceutical and agrochemical intermediate . It is also used as an intermediate of insecticides Thiamethoxam and Clothianidin .


Molecular Structure Analysis

In the molecular structure of 5-(Chloromethyl)thiazole hydrochloride, the chloromethyl C and 2-position Cl atoms lie close to the mean plane of the thiazole ring . No classical hydrogen bonds are found in the crystal structure .


Physical And Chemical Properties Analysis

5-(Chloromethyl)thiazole hydrochloride has a molecular weight of 170.06 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . Its exact mass is 168.9519757 g/mol . The compound has a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Synthesis and Stability

5-(Chloromethyl)thiazole hydrochloride plays a critical role in the synthesis of biologically active compounds. A notable study by Lin, Salter, & Gong (2009) demonstrates the efficient synthesis of a stable isotope-labeled version of 5-(hydroxymethyl)thiazole, a variant of 5-(Chloromethyl)thiazole hydrochloride, which serves as a building block for various compounds. Their work contributes significantly to the development of novel biologically interesting compounds.

Pharmacological Activities

Thiazole, the core structure in 5-(Chloromethyl)thiazole hydrochloride, is recognized for its diverse pharmacological activities. According to Borcea et al. (2021), thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. This highlights the potential of 5-(Chloromethyl)thiazole hydrochloride derivatives in drug discovery and development.

Chemical Properties and Synthesis Routes

The chemical properties and various synthesis routes of 5-(Chloromethyl)thiazole hydrochloride are detailed by Huang Jin-yan (2010). Understanding these properties is essential for exploring its application in scientific research and industrial processes.

Antimicrobial and Antifungal Properties

Thiazole derivatives, including those related to 5-(Chloromethyl)thiazole hydrochloride, have been studied for their antimicrobial and antifungal properties. A study by Juspin et al. (2010) on imidazo[2,1-b]thiazoles shows promising results in this area, indicating the potential of these compounds in addressing infectious diseases.

Marine-Derived Compounds

Compounds related to 5-(Chloromethyl)thiazole hydrochloride have been isolated from marine sources, as shown in the work of Fu & MacMillan (2015). These discoveries contribute to the understanding of naturally occurring thiazole derivatives and their potential applications.

Synthesis of Novel Derivatives

Research into the synthesis of novel thiazole derivatives, which could include 5-(Chloromethyl)thiazole hydrochloride analogs, is a growing field. Studies like those conducted by Hillstrom et al. (2001) offer insight into new methods of creating these compounds, which could lead to significant advancements in medicinal chemistry and other scientific areas.

Safety And Hazards

5-(Chloromethyl)thiazole hydrochloride may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

While specific future directions for 5-(Chloromethyl)thiazole hydrochloride are not mentioned in the available resources, thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

5-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIESYFUVRJDNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624702
Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)thiazole hydrochloride

CAS RN

131052-44-3
Record name Thiazole, 5-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,3-thiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Nikiforuk, P Kalaba, M Ilic, V Korz… - Frontiers in Behavioral …, 2017 - frontiersin.org
Reduced cognitive abilities are often characterized by an impairment of flexibility, ie, the ability to switch from learned rules or categories that were important in certain contexts to …
Number of citations: 20 www.frontiersin.org
M Kristofova, YD Aher, M Ilic, B Radoman… - Behavioural Brain …, 2018 - Elsevier
Dopamine reuptake inhibitors have been shown to improve cognitive parameters in various tasks and animal models. We recently reported a series of modafinil analogues, of which the …
Number of citations: 23 www.sciencedirect.com
RA Rotolo, V Dragacevic, P Kalaba, E Urban… - Frontiers in …, 2019 - frontiersin.org
Animal studies of effort-based choice behavior are being used to model effort-related motivational dysfunctions in humans. With these procedures, animals are offered a choice between …
Number of citations: 37 www.frontiersin.org
C Sagheddu, N Pintori, P Kalaba, V Dragačević… - Biomolecules, 2020 - mdpi.com
Treatments for cognitive impairments associated with neuropsychiatric disorders, such as attention deficit hyperactivity disorder or narcolepsy, aim at modulating extracellular dopamine …
Number of citations: 13 www.mdpi.com

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